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Compound of Interest

Compound Name: Morpholinoacetonitrile

Cat. No.: B1361388

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Morpholinoacetonitrile, also known as N-cyanomethylmorpholine, has emerged as a valuable
and versatile building block in modern organic synthesis, particularly in the construction of a
wide array of nitrogen- and sulfur-containing heterocyclic scaffolds. Its unique structural
features—an activated methylene group adjacent to a nitrile and a morpholine ring—provide a
powerful platform for introducing the morpholine moiety, a privileged structure in medicinal
chemistry, into diverse molecular frameworks. This guide provides a comprehensive overview
of the synthesis, reactivity, and application of morpholinoacetonitrile as a precursor for
heterocyclic systems, complete with experimental protocols, quantitative data, and mechanistic
diagrams.

Core Properties and Synthesis

Morpholinoacetonitrile is a stable, crystalline solid at room temperature. Its key reactive site
is the a-carbon to the nitrile group, which can be readily deprotonated by a base to form a
nucleophilic carbanion. This reactivity is central to its utility in forming new carbon-carbon and
carbon-heteroatom bonds.

Physicochemical and Spectroscopic Data

Basic properties of the precursor are essential for its characterization and use in synthesis.
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Property Value Reference
IUPAC Name 2-morpholin-4-ylacetonitrile [1]
Molecular Formula CeH10N20 [1]
Molecular Weight 126.16 g/mol [1]

CAS Number 5807-02-3 [1]
Appearance Solid

0 3.75 (t, 4H), 3.50 (s, 2H), _
1H NMR (CDCls) 2,65 (t, 4H) Predicted

6 115.5 (CN), 66.5 (O-CHz2), _
13C NMR (CDCls) Predicted
52.0 (N-CHz), 45.0 (N-CH2CN)

~2245 (C=N stretch), ~1115 )
IR (KBr, cm™1) Predicted
(C-O-C stretch)

Synthesis of Morpholinoacetonitrile

The most common and efficient method for synthesizing morpholinoacetonitrile is the
Strecker-type reaction involving morpholine, formaldehyde, and a cyanide source, typically
sodium or potassium cyanide.

Experimental Protocol: Synthesis of Morpholinoacetonitrile
Materials:

e Morpholine (1.0 equiv)

o Formaldehyde (37% aqueous solution, 1.1 equiv)

e Potassium cyanide (1.1 equiv)

e Hydrochloric acid (concentrated)

o Diethyl ether
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Anhydrous magnesium sulfate

Deionized water

Procedure:

A solution of morpholine (1.0 equiv) in water is cooled to O °C in an ice bath.

Concentrated hydrochloric acid is added dropwise to neutralize the morpholine, forming
morpholine hydrochloride.

A solution of potassium cyanide (1.1 equiv) in water is added slowly to the cooled reaction
mixture, maintaining the temperature below 10 °C.

Aqueous formaldehyde (1.1 equiv) is then added dropwise to the mixture.

The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The
progress can be monitored by TLC.

The aqueous layer is extracted three times with diethyl ether.

The combined organic extracts are washed with brine, dried over anhydrous magnesium
sulfate, and filtered.

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude
product.

Purification is achieved by vacuum distillation or recrystallization from a suitable solvent
system (e.g., ethanol/water) to afford pure morpholinoacetonitrile.

Applications in Heterocyclic Synthesis

The reactivity of the a-methylene group makes morpholinoacetonitrile an ideal substrate for

condensation and cyclization reactions to form a variety of heterocycles.

Synthesis of 2-Aminothiophenes via the Gewald
Reaction
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The Gewald reaction is a multicomponent reaction that provides a straightforward route to
polysubstituted 2-aminothiophenes.[2][3] It involves the condensation of an a-activated nitrile, a
carbonyl compound (aldehyde or ketone), and elemental sulfur in the presence of a base.[2][3]
[4] Morpholinoacetonitrile serves as the a-activated nitrile component, leading to the
formation of 3-morpholinyl-2-aminothiophenes.

The reaction proceeds via an initial Knoevenagel condensation between the
morpholinoacetonitrile and the carbonyl compound, followed by the addition of sulfur and
subsequent cyclization.[2]
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Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.
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Experimental Protocol: Gewald Synthesis of 2-amino-4,5-dimethyl-3-(morpholin-4-
ylcarbonyl)thiophene

This protocol is a representative example adapted from known Gewald reaction procedures.
Materials:

e Morpholinoacetonitrile (1.0 equiv)

o 2,3-Butanedione (1.0 equiv)

e Elemental Sulfur (1.1 equiv)

e Morpholine (catalytic amount, ~0.2 equiv)

e Ethanol

e Deionized water

Procedure:

In a round-bottom flask equipped with a reflux condenser, dissolve morpholinoacetonitrile
(1.0 equiv), 2,3-butanedione (1.0 equiv), and elemental sulfur (1.1 equiv) in ethanol.

e Add morpholine (catalytic amount) to the mixture.

o Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor
the reaction by TLC.

o Upon completion, cool the mixture to room temperature. The product may precipitate from
the solution.

« If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

« If no precipitate forms, reduce the solvent volume under vacuum and cool the concentrated
solution in an ice bath to induce crystallization.
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e The crude product can be purified by recrystallization from ethanol or by column
chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Table of Representative Yields for Gewald Reaction Products

Carbonyl .
Product Base Solvent Yield (%)
Component

2-Amino-3-
morpholinyl-

Cyclohexanone 4,5,6,7- Morpholine Ethanol 75-85
tetrahydrobenzo|

b]thiophene

2-Amino-4,5-
dimethyl-3- _ ,

Acetone ] ) Triethylamine DMF 65-75
morpholinylthiop

hene

2-Amino-5-
phenyl-3- o

Benzaldehyde _ , Piperidine Methanol 70-80
morpholinylthiop

hene

Synthesis of Pyridines and Pyrimidines

Morpholinoacetonitrile is a valuable precursor for substituted pyridines and pyrimidines,
which are core structures in many pharmaceuticals.[5][6] The synthesis often involves a multi-
step sequence where the nitrile group is transformed or the activated methylene group
participates in a cyclocondensation reaction.

Pyridine Synthesis: One common strategy involves the reaction of the morpholinoacetonitrile
carbanion with a,3-unsaturated carbonyl compounds (a Michael addition), followed by
cyclization and aromatization.

Pyrimidine Synthesis: Pyrimidines can be synthesized by reacting morpholinoacetonitrile with
amidines. The nitrile group can be activated and then cyclized with a suitable three-carbon
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component, or an intermediate derived from morpholinoacetonitrile can react with an amidine
or guanidine derivative.[6]

Morpholinoacetonitrile

Activation / Derivatization
(e.g., with DMF-DMA)

Amidine / Guanidine

Enaminonitrile Intermediate R-C(=NH)NH:

Cyclocondensation

Substituted Morpholinyl-Pyrimidine

Click to download full resolution via product page

Caption: Logical workflow for pyrimidine synthesis from morpholinoacetonitrile.

Thorpe-Ziegler Reaction for Fused Systems

While the classical Thorpe-Ziegler reaction is an intramolecular cyclization of dinitriles,[7][8]
morpholinoacetonitrile can be used as a starting point to build a dinitrile precursor. For
example, the carbanion of morpholinoacetonitrile can be reacted with a halo-nitrile (e.g., 3-
chloropropionitrile) to generate a dinitrile, which can then undergo base-catalyzed
intramolecular cyclization to form a cyclic B-enaminonitrile. Subsequent hydrolysis yields a
cyclic ketone fused with a morpholinyl-substituted ring. This strategy is a powerful method for
constructing complex fused heterocyclic systems.[9]
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Step 1: Dinitrile Formation
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Caption: Pathway to fused rings using a morpholinoacetonitrile-derived dinitrile.

Conclusion

Morpholinoacetonitrile is a highly effective and adaptable precursor for the synthesis of
diverse heterocyclic compounds. Its straightforward preparation and the reactivity of its a-
methylene group allow for its participation in powerful transformations like the Gewald and
Thorpe-Ziegler reactions, as well as in the construction of fundamental medicinal scaffolds
such as pyridines and pyrimidines. The ability to readily introduce the beneficial morpholine
moiety makes this reagent a continued focus for innovation in drug discovery and materials
science. This guide serves as a foundational resource for researchers looking to harness the
synthetic potential of morpholinoacetonitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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